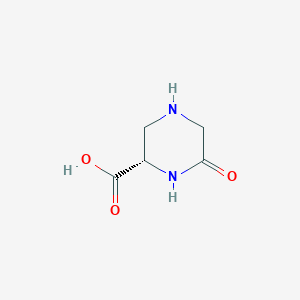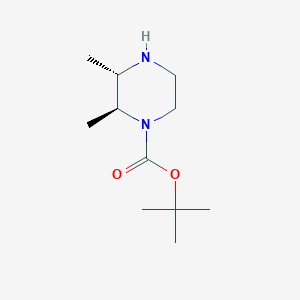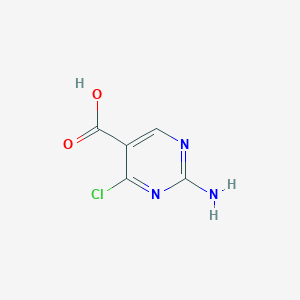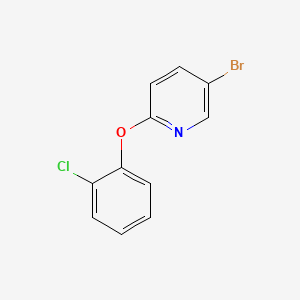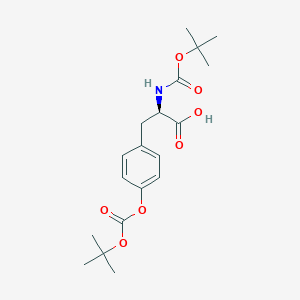
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine
Übersicht
Beschreibung
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a chiral compound, meaning it has a non-superimposable mirror image, and its stereochemistry plays a crucial role in its biological activity.
Wirkmechanismus
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine's mechanism of action is mainly related to its interaction with the NMDA receptor. As a selective antagonist of this receptor, (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine binds to its ion channel and prevents the influx of calcium ions, which is necessary for the activation of the receptor. This blockade results in a decrease in synaptic plasticity and memory formation, which can be beneficial in some pathological conditions such as schizophrenia.
Biochemical and Physiological Effects:
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine's biochemical and physiological effects are mainly related to its interaction with the NMDA receptor. By blocking this receptor, (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine can modulate the levels of neurotransmitters such as glutamate and dopamine, which play crucial roles in various physiological processes such as learning, memory, and mood regulation. Additionally, (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine has been shown to have herbicidal activity by inhibiting the activity of the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll biosynthesis in plants.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine's advantages in lab experiments include its high selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various psychiatric disorders. However, (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine's limitations include its high cost of synthesis, its potential toxicity, and its limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine research, including the development of more efficient and environmentally friendly synthesis methods, the investigation of its potential applications in other fields such as cancer research and neurodegenerative diseases, and the development of new derivatives with improved pharmacological properties. Additionally, more studies are needed to understand (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine's mechanism of action and its potential side effects, which can help in the development of safer and more effective treatments.
Wissenschaftliche Forschungsanwendungen
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine has been extensively studied for its potential applications in different fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine has been shown to have antipsychotic and antidepressant effects, and it is being investigated as a potential treatment for various psychiatric disorders. In neuroscience, (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine is used as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. In agriculture, (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine has been shown to have herbicidal activity against various weed species.
Eigenschaften
IUPAC Name |
(2R)-2-(2-chloro-6-fluorophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFPAYZSIJRSER-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol](/img/structure/B3224807.png)


